3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide
CAS No.: 938280-27-4
Cat. No.: VC4321640
Molecular Formula: C10H12BrNO2S
Molecular Weight: 290.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938280-27-4 |
|---|---|
| Molecular Formula | C10H12BrNO2S |
| Molecular Weight | 290.18 |
| IUPAC Name | 3-bromo-5-ethoxy-4-methoxybenzenecarbothioamide |
| Standard InChI | InChI=1S/C10H12BrNO2S/c1-3-14-8-5-6(10(12)15)4-7(11)9(8)13-2/h4-5H,3H2,1-2H3,(H2,12,15) |
| Standard InChI Key | HZRRWBRLUGCUCL-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C(=S)N)Br)OC |
Introduction
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is a complex organic compound with a molecular formula of C10H12BrNO2S and a molecular weight of approximately 290.18 g/mol . This compound belongs to the class of carbothioamides, which are derivatives of benzene substituted with various functional groups. The presence of bromine, ethoxy, methoxy, and carbothioamide groups in its structure contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis and Preparation
The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide typically involves multi-step organic reactions. These may include the reaction of appropriately substituted benzene derivatives with thioamide-forming reagents under controlled conditions. The specific synthesis route can vary based on the availability of starting materials and the desired yield.
Potential Applications
While specific applications of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide are not extensively documented, compounds with similar structures are often explored for their potential in medicinal chemistry. The presence of diverse functional groups allows them to interact with various biological targets, which could be beneficial in developing new therapeutic agents.
Research Findings
Research on compounds similar to 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide highlights their potential in organic synthesis and medicinal chemistry. The carbothioamide group, in particular, can participate in a variety of chemical reactions, making it a versatile building block for further chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume